molecular formula C25H25NO4 B6425629 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 497089-29-9

6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6425629
CAS RN: 497089-29-9
M. Wt: 403.5 g/mol
InChI Key: SWLDRMFQXKCVLJ-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.38 g/mol and an exact mass of 327.147058 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. The key starting compound in the synthesis of the target products is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . The reported synthesis of the latter was described in [15] and involved the Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, of 4-(3,4-dimethoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile (1) prepared, in its turn, by the reaction of (3,4-dimethoxyphenyl)-acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C19H21NO4/c1-22-16-6-4-5-14 (9-16)19 (21)20-8-7-13-10-17 (23-2)18 (24-3)11-15 (13)12-20/h4-6,9-11H,7-8,12H2,1-3H3 . This string provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure for further analysis.


Chemical Reactions Analysis

The reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate, whose cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline . By treatment with methylamine the latter was converted to the corresponding N-methylcarboxamide derivative, which was reduced to obtain N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isquinoline-4,4’-pyran]-1-carboxamide .


Physical And Chemical Properties Analysis

As per the available data, the compound has a molecular weight of 327.38 g/mol and an exact mass of 327.147058 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Future Directions

The synthesis of compounds containing a tetrahydroisoquinoline ring substituted in various positions continues to be of great interest . Future research could focus on the synthesis of novel tetrahydroisoquinoline derivatives containing different substituents in the first and second positions of the heterocyclic ring .

properties

IUPAC Name

(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLDRMFQXKCVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

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